ethyl (2S)-2-hydrazinylpropanoate
Description
Ethyl (2S)-2-hydrazinylpropanoate (CAS: 63772-20-3) is a chiral organic compound characterized by an ethyl ester group, a hydrazine substituent at the α-carbon, and an (S)-configuration at the stereogenic center. Its molecular formula is C₅H₁₂N₂O₂, with the SMILES notation CCOC(=O)C(C)NN and InChIKey BKHSRJMDBZAYJW-UHFFFAOYSA-N . The hydrazine moiety confers nucleophilic and chelating properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for forming hydrazones or coordinating metal ions .
Properties
IUPAC Name |
ethyl (2S)-2-hydrazinylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3-9-5(8)4(2)7-6/h4,7H,3,6H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHSRJMDBZAYJW-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2S)-2-hydrazinylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromopropanoate with hydrazine hydrate under basic conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_5\text{O}_2\text{CCHBrCH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CCH(NHNH_2)CH}_3 + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2S)-2-hydrazinylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of ethyl (2S)-2-hydrazinylpropanol.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Ethyl (2S)-2-hydrazinylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-hydrazinylpropanoate involves its interaction with molecular targets through the hydrazine functional group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The pathways involved may include the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydrazine Derivatives
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
- Structure : Contains a chloro substituent and a 4-methoxyphenylhydrazinylidene group.
- Applications : Used in the synthesis of heterocycles due to its reactivity in condensation reactions .
Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate
- Structure: Features a benzylidene-morpholinoethoxy group and methylhydrazine.
- Key Differences: The bulky substituents increase steric hindrance, reducing reactivity compared to the unsubstituted hydrazine in ethyl (2S)-2-hydrazinylpropanoate.
- Applications : Likely used in medicinal chemistry for targeted drug delivery due to its complex aromatic system .
Benzyl (1S)-2-hydrazino-1-(hydroxymethyl)-2-oxoethyl-carbamate
- Structure : Includes a benzyl carbamate and hydroxymethyl group.
- Key Differences : The carbamate protection and additional hydroxyl group enhance solubility in polar solvents, contrasting with the lipophilic ethyl ester in the target compound.
- Synthesis: Prepared via hydrazine hydrate reaction with a benzyloxycarbonyl-protected amino ester, yielding 73% after purification .
Analogues with Modified Ester Groups or Stereochemistry
Ethyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
- Structure : Contains two hydroxyl groups and a phenyl substituent with (2S,3R) stereochemistry.
- Key Differences : The diol and aromatic group enable hydrogen bonding and chiral recognition, unlike the hydrazine’s nucleophilic character.
- Applications: Potential use in asymmetric catalysis or as a chiral building block .
2-Ethylhexyl (2S)-2-hydroxypropanoate
Key Observations :
- Reactivity : Hydrazine derivatives with electron-withdrawing groups (e.g., chloro in ) exhibit higher electrophilicity than the target compound.
- Steric Effects: Bulky substituents (e.g., benzylidene-morpholinoethoxy in ) reduce reaction rates compared to simpler structures.
- Stereochemical Influence: The (S)-configuration in this compound is critical for enantioselective applications, similar to (2S,3R)-dihydroxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
